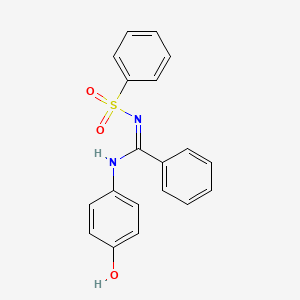

(Z)-N-(4-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

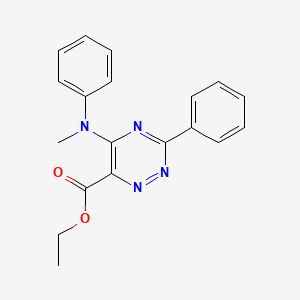

“(Z)-N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzimidamide” is a chemical compound with the molecular formula C19H16N2O3S . It’s a benzimidamide derivative, which is a class of compounds containing a benzimidazole moiety, which is a bicyclic compound made up of a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on its molecular formula, C19H16N2O3S. It would contain a benzimidazole moiety along with a phenylsulfonyl group and a hydroxyphenyl group .Applications De Recherche Scientifique

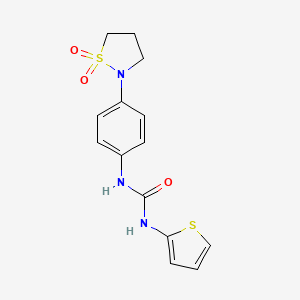

Enzyme Activity

The compound is involved in the catalysis of the reaction: (Z)- (4-hydroxyphenyl)acetaldehyde oxime + H+ + NADPH + O2 = (S)-4-hydroxymandelonitrile + 2 H2O + NADP+. This reaction is associated with the 4-hydroxyphenylacetaldehyde oxime monooxygenase activity .

Optical Sensor

The compound has been used in the preparation of a highly specific and sensitive mercury ion (Hg2+) optical sensor (optode). The optode was prepared by recently synthesized nanocomposites, based on 5,10,15,20-tetrakis (4-hydroxyphenyl)porphyrin (THPP) and graphene oxide nanosheets .

Mercury Ion Detection

The aforementioned optical sensor exhibits a linear range of 6.0 × 10 −9 to 6.0 × 10 −5 mol L −1 Hg ( II) with a detection limit of 3.2 × 10 −9 mol L −1 and a response time of ∼210 s. It manifests advantages of low detection limit, fast response time, wide dynamic range, good reversibility, high reproducibility and also remarkable selectivity regarding the number of transition metals ions .

Nanocomposite Preparation

The compound has been used in the synthesis of nanocomposites, based on 5,10,15,20-tetrakis (4-hydroxyphenyl)porphyrin (THPP) and graphene oxide nanosheets. In this nanocomposite, porphyrin was stabilized on the graphene oxide nanosheets .

Water Sample Analysis

The optical sensor prepared using this compound was applied for determining Hg ( II) ions in water samples .

Research Use

The compound is used for research purposes, particularly in the field of chemistry .

Mécanisme D'action

Target of Action

The primary target of (Z)-N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzimidamide is the enzyme 4-hydroxyphenylacetaldehyde oxime monooxygenase . This enzyme plays a crucial role in the catalysis of specific biochemical reactions .

Mode of Action

(Z)-N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzimidamide interacts with its target enzyme, 4-hydroxyphenylacetaldehyde oxime monooxygenase, to catalyze the reaction: (Z)- (4-hydroxyphenyl)acetaldehyde oxime + H+ + NADPH + O2 = (S)-4-hydroxymandelonitrile + 2 H2O + NADP+ . This interaction results in changes to the enzyme’s activity, influencing the rate and direction of the reaction .

Biochemical Pathways

The compound affects the biochemical pathway involving the 4-hydroxyphenylacetaldehyde oxime monooxygenase enzyme . The downstream effects of this interaction include the production of (S)-4-hydroxymandelonitrile, water, and NADP+ .

Result of Action

The molecular and cellular effects of (Z)-N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzimidamide’s action include the alteration of enzyme activity and the production of specific biochemical products . These changes can influence various biological processes and pathways.

Propriétés

IUPAC Name |

N'-(benzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-17-13-11-16(12-14-17)20-19(15-7-3-1-4-8-15)21-25(23,24)18-9-5-2-6-10-18/h1-14,22H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDONTALRFFJUOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)

![5-(2,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2523785.png)

![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)

![N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2523791.png)

![3-(2-Amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2523794.png)

![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2523796.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2523797.png)

![(E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2523801.png)

![5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2523803.png)